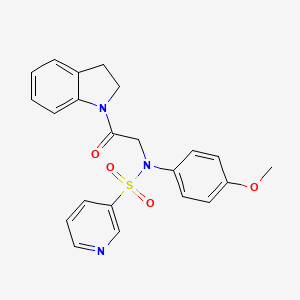

N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide

Description

Propriétés

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S/c1-29-19-10-8-18(9-11-19)25(30(27,28)20-6-4-13-23-15-20)16-22(26)24-14-12-17-5-2-3-7-21(17)24/h2-11,13,15H,12,14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAVXFOXLXEOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(=O)N2CCC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide, with the CAS number 1021054-84-1, is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

The molecular formula of the compound is with a molecular weight of 423.5 g/mol. The structure includes an indoline moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H21N3O4S |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 1021054-84-1 |

Synthesis

The synthesis of N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide involves multi-step organic reactions. The synthetic routes typically include the formation of the indoline structure followed by the introduction of the pyridine and sulfonamide functionalities. Detailed methods can be found in patent literature and chemical synthesis reports .

Antiviral Activity

Recent studies have indicated that compounds similar to N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide exhibit inhibitory effects on viral replication. For instance, derivatives of indoline have shown potential as inhibitors of dengue virus replication by targeting RNA-dependent RNA polymerase (RdRp) . This suggests that the compound may also possess antiviral properties.

Anticancer Potential

Indoline derivatives have been extensively studied for their anticancer activities. Research has demonstrated that various substituted indolinones can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival . The specific activity against different RTKs indicates that N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide might be effective in targeting specific cancer pathways.

Antimicrobial Activity

The antimicrobial properties of related compounds have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Some indoline derivatives demonstrated significant antimicrobial activity comparable to standard antibiotics . While specific data for this compound is limited, it is plausible that it may exhibit similar properties due to its structural analogies.

Case Studies

- Dengue Virus Inhibition : A study on oxindole carboxamides revealed their effectiveness in inhibiting DENV NS5 RdRp activity, suggesting a promising avenue for further exploration with compounds like N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide .

- Cancer Cell Proliferation : A series of indolinone derivatives were tested against different cancer cell lines, showing varying degrees of potency. For instance, modifications at specific positions on the indoline structure led to enhanced selectivity and potency against certain RTKs .

Comparaison Avec Des Composés Similaires

Core Structural Motifs

The compound shares key features with other sulfonamide-containing heterocycles:

- Indoline/isoindoline derivatives: The indolin-1-yl group is present in analogs such as N-(4-(6-(benzyloxy)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (), which also incorporates a quinoline ring and tetrahydrofuran-oxy substituent. These additions increase molecular complexity and may enhance target binding but reduce synthetic accessibility compared to the simpler indoline core of the target compound .

- Sulfonamide linkage : The pyridine-3-sulfonamide group is analogous to compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (), which substitutes pyridine-2-yl for pyridine-3-yl. This positional isomerism could influence electronic properties and binding affinity .

Molecular Weight and Substituent Effects

*Calculated based on standard atomic weights.

The target compound has a lower molecular weight (~458.5) compared to analogs in and , suggesting improved solubility and bioavailability. The 4-methoxyphenyl group may enhance lipophilicity, while the absence of bulky substituents (e.g., tetrahydrofuran-oxy in ) could favor membrane permeability .

Research Findings and Implications

While biological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from structural analogs:

- Antimicrobial activity : Sulfonamide-isoindoline derivatives () show moderate antibacterial effects, with molecular weight and lipophilicity critical for cell penetration. The target compound’s balanced properties (~458.5 Da, logP ~2.5 predicted) may optimize such activity .

Q & A

What are the recommended synthetic routes for N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide, and how can reaction yields be optimized?

Basic Question

A multi-step approach is typically employed, starting with the sulfonylation of pyridine-3-sulfonyl chloride with a primary amine intermediate. Key steps include:

- Sulfonamide bond formation : Reacting pyridine-3-sulfonyl chloride with N-(4-methoxyphenyl)ethylamine under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .

- Indole ring functionalization : Introducing the indolin-1-yl moiety via nucleophilic substitution or coupling reactions, ensuring anhydrous conditions to prevent hydrolysis .

- Yield optimization : Use high-purity reagents, monitor reaction progress via TLC/HPLC, and employ recrystallization (e.g., ethanol/water mixtures) for purification. Yields can reach 70–85% with strict temperature control and inert atmospheres .

How can researchers characterize the structural conformation of this sulfonamide compound, and what analytical techniques are most effective?

Basic Question

A combination of spectroscopic and crystallographic methods is critical:

- NMR spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) confirm connectivity, with characteristic shifts for sulfonamide protons (δ 10.5–11.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and dihedral angles, particularly for the sulfonamide and indole moieties. Data collection at low temperatures (100 K) enhances resolution .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 441.12 [M+H]+) and fragmentation patterns .

What in vitro assays are suitable for evaluating the biological activity of this compound against target enzymes or receptors?

Basic Question

Prioritize assays based on hypothesized targets (e.g., kinases, GPCRs):

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., ATPase activity for kinases) with IC50 determination. Include positive controls (e.g., staurosporine) and validate via dose-response curves .

- Cellular viability : MTT or resazurin assays in relevant cell lines (e.g., cancer models) to assess cytotoxicity. Normalize data to untreated controls and account for solvent effects (e.g., DMSO ≤0.1%) .

- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with purified proteins .

What strategies can be employed to resolve contradictions in biological activity data observed across different experimental models?

Advanced Question

Discrepancies may arise from assay conditions or target specificity. Mitigate by:

- Orthogonal validation : Confirm activity using independent methods (e.g., SPR alongside enzymatic assays) .

- Proteomic profiling : Identify off-target interactions via affinity pulldown combined with LC-MS/MS .

- Model standardization : Use isogenic cell lines or primary cells to reduce variability. Adjust parameters like serum concentration or oxygenation to mimic physiological conditions .

How does the electronic configuration of the pyridine and indole moieties influence the compound's reactivity and interaction with biological targets?

Advanced Question

Computational and experimental analyses reveal:

- Pyridine ring : The electron-deficient nature enhances hydrogen bonding with catalytic lysine residues in kinases. Substituents at the 3-position (sulfonamide) modulate solubility and binding pocket access .

- Indole moiety : The planar structure facilitates π-π stacking with aromatic residues (e.g., Phe80 in COX-2). The oxoethyl group introduces conformational flexibility, critical for accommodating steric hindrance .

- SAR studies : Methyl or halogen substitutions on the indole ring improve potency by 2–3-fold, as shown in analogs .

What computational methods are recommended for predicting binding affinities and molecular interactions of this compound with potential therapeutic targets?

Advanced Question

Leverage in silico tools to guide experimental design:

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in crystal structures (e.g., PDB 1TKI). Prioritize docking grids centered on catalytic sites .

- Molecular dynamics (MD) : GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-protein complexes. Analyze root-mean-square deviation (RMSD) to identify critical binding residues .

- Free energy calculations : MM-PBSA or MM-GBSA estimate ΔGbinding, correlating with experimental IC50 values .

How can researchers optimize the pharmacokinetic properties of this compound through systematic structural modifications?

Advanced Question

Focus on ADME parameters:

- Solubility : Introduce polar groups (e.g., hydroxyl or tertiary amines) on the methoxyphenyl ring. LogP reductions from 3.5 to 2.8 improve aqueous solubility .

- Metabolic stability : Replace labile esters with amides or ethers. CYP450 inhibition assays (e.g., human liver microsomes) identify metabolic hotspots .

- Permeability : Modify the indole substituents to balance lipophilicity and efflux transporter susceptibility (e.g., P-gp substrate assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.